molecular formula C16H12N4S B2372127 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione CAS No. 307343-91-5

6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione

Cat. No.: B2372127
CAS No.: 307343-91-5
M. Wt: 292.36
InChI Key: ZVSJPVIVXBSTFS-UHFFFAOYSA-N
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Description

The compound “6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione” belongs to the class of triazolo-phthalazine derivatives . These compounds are often synthesized for their potential biological activities .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione have been synthesized and evaluated for their antimicrobial properties. The synthesis of various derivatives, including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives, was aimed at studying their potential antimicrobial activity. These compounds were characterized using IR, 1H NMR, 13C NMR, MS, and elemental analysis, revealing significant antimicrobial effects against a spectrum of microbial strains (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).

Antifungal and Antibacterial Agents

Further research into the antimicrobial potential of this compound derivatives revealed their effectiveness as antifungal and antibacterial agents. A series of symmetrical 3,6-bis(aryl)bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines were synthesized and tested for their antibacterial and antifungal properties. These compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as broad-spectrum antimicrobial agents (Prakash, Aneja, Hussain, Kumar, Arora, Sharma, & Aneja, 2012).

Green Synthesis and Catalysis

An efficient and green method has been developed for synthesizing 2H-indazolo[2,1-b]phthalazine-triones derivatives, which are closely related to the compound of interest. This method employed β-cyclodextrin as a supramolecular catalyst, highlighting an environmentally friendly approach to synthesizing these compounds. The synthesized derivatives were evaluated for their antimicrobial activity, showing effectiveness against various bacterial strains. This research not only underscores the antimicrobial potential of these compounds but also introduces a green synthesis pathway that could be applied to related compounds (Chate, Bhadke, Khande, Sangshetti, & Gill, 2017).

Anticonvulsant Activity

The exploration of this compound derivatives has extended into the investigation of their anticonvulsant activities. Several derivatives have been synthesized and evaluated for their efficacy in controlling seizures, with some showing significant anticonvulsant activity. These findings suggest the potential application of these compounds in the development of new anticonvulsant drugs, offering a promising avenue for future research (Liu, Zhang, & Quan, 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the promising results seen with similar compounds .

Properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15-17-18-16(21)20(15)19-14/h2-9H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSJPVIVXBSTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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